Theophylline Sodium Glycinate

Description

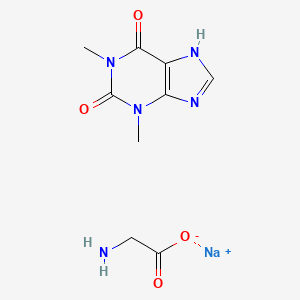

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905845 | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8000-10-0, 10092-68-9 | |

| Record name | Theophylline sodium glycinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sodium salt, compd. with theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE SODIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theophylline Sodium Glycinate: A Comprehensive Analysis of its Antagonistic Action on Adenosine Receptors

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), for many decades. Theophylline sodium glycinate is a salt of theophylline, formulated to enhance its solubility and facilitate parenteral administration. The therapeutic effects of theophylline are primarily attributed to two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide will provide an in-depth exploration of the latter, focusing on the molecular interactions and downstream cellular consequences of theophylline's binding to adenosine receptor subtypes. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

The primary active moiety responsible for the pharmacological effects of this compound is theophylline. Its mechanism of action is intricately linked to its structural similarity to adenosine, allowing it to competitively antagonize adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. Theophylline acts as a non-selective antagonist at these receptors, with varying affinities for each subtype.

Quantitative Pharmacological Data

The affinity and potency of theophylline at the different adenosine receptor subtypes have been quantified through various in vitro studies. The following tables summarize key quantitative data, providing a comparative overview of theophylline's interaction with each receptor.

Table 1: Binding Affinities (Ki) of Theophylline at Human Adenosine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (µM) | Reference |

| A1 | [3H]DPCPX | Human cerebral cortex membranes | 13 | |

| A2A | [3H]CGS 21680 | Human striatal membranes | 13 | |

| A2B | [3H]DPCPX | Human astrocytoma cells | 45 | |

| A3 | [125I]AB-MECA | CHO cells expressing human A3 receptor | >100 |

Ki values represent the concentration of theophylline required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (IC50/EC50) of Theophylline at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Agonist | Functional Effect Measured | IC50 (µM) | Reference |

| A1 | cAMP accumulation | NECA | Inhibition of forskolin-stimulated cAMP | 10.8 | |

| A2A | cAMP accumulation | NECA | Stimulation of cAMP | 14.2 | |

| A2B | cAMP accumulation | NECA | Stimulation of cAMP | 24.0 |

IC50 values represent the concentration of theophylline required to inhibit 50% of the agonist-induced response.

Detailed Experimental Protocols

The quantitative data presented above are derived from specific and reproducible experimental methodologies. The following sections detail the protocols for two key types of assays used to characterize the interaction of theophylline with adenosine receptors.

Radioligand Binding Assay for A1 Adenosine Receptors

This protocol describes a method to determine the binding affinity (Ki) of theophylline for the A1 adenosine receptor using a competitive binding assay with a selective radioligand.

1. Materials:

- Tissue Preparation: Human cerebral cortex membranes.

- Radioligand: [3H]DPCPX (a selective A1 antagonist).

- Non-specific Binding Control: R-PIA (a selective A1 agonist).

- Test Compound: Theophylline.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

- Aliquots of the membrane preparation (50-100 µg of protein) are incubated with a fixed concentration of [3H]DPCPX (e.g., 1 nM).

- A range of concentrations of theophylline (e.g., 10^-9 to 10^-3 M) are added to compete with the radioligand for binding to the A1 receptors.

- To determine non-specific binding, a separate set of tubes is incubated with the radioligand in the presence of a high concentration of R-PIA (e.g., 1 µM).

- The incubation is carried out at 25°C for 60 minutes in the assay buffer.

- The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

- The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

- The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The data are plotted as the percentage of specific binding versus the logarithm of the theophylline concentration.

- The IC50 value (the concentration of theophylline that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

- The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A2A Adenosine Receptors

This protocol describes a method to determine the functional potency (IC50) of theophylline as an antagonist at the A2A adenosine receptor by measuring its effect on agonist-stimulated cyclic AMP (cAMP) production.

1. Materials:

- Cell Line: HEK-293 cells stably expressing the human A2A adenosine receptor.

- Agonist: NECA (a non-selective adenosine receptor agonist).

- Test Compound: Theophylline.

- cAMP Stimulation Agent: Forskolin (activates adenylyl cyclase).

- Assay Medium: Serum-free cell culture medium.

- cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

2. Procedure:

- The cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are pre-incubated with various concentrations of theophylline for 15-30 minutes.

- The cells are then stimulated with a fixed concentration of NECA (e.g., EC50 concentration) in the presence of forskolin for 30 minutes at 37°C.

- The incubation is stopped, and the cells are lysed according to the protocol of the cAMP detection kit.

- The intracellular cAMP levels are measured using the detection kit.

3. Data Analysis:

- The data are plotted as the cAMP concentration versus the logarithm of the theophylline concentration.

- The IC50 value (the concentration of theophylline that inhibits 50% of the NECA-stimulated cAMP production) is determined from the resulting dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways of adenosine receptors and the antagonistic effect of theophylline, as well as a typical experimental workflow.

Caption: A1 adenosine receptor signaling pathway and the antagonistic action of theophylline.

Caption: A2A/A2B adenosine receptor signaling pathway and the antagonistic action of theophylline.

Caption: Workflow for a radioligand binding assay to determine the Ki of theophylline.

Conclusion

Theophylline, the active component of this compound, exerts a significant portion of its therapeutic effects through the competitive, non-selective antagonism of adenosine receptors. The quantitative data clearly indicate that theophylline has the highest affinity for A1 and A2A receptors, a moderate affinity for A2B receptors, and a low affinity for A3 receptors. By blocking A1 receptors, theophylline can inhibit the bronchoconstrictor effects of adenosine. Its antagonism of A2A and A2B receptors contributes to its anti-inflammatory properties and bronchodilatory effects through the modulation of cAMP signaling pathways. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of methylxanthines and other adenosine receptor modulators. A thorough understanding of these molecular mechanisms is paramount for the development of more selective and efficacious therapies for respiratory and other inflammatory diseases.

An In-depth Technical Guide to the Synthesis and Characterization of Theophylline Sodium Glycinate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline Sodium Glycinate is a well-established bronchodilator, recognized for its enhanced solubility and bioavailability compared to theophylline alone.[1][2] It exists as an equilibrium mixture of theophylline sodium and glycine, typically buffered with an additional mole of glycine.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound crystals. It details robust experimental protocols, presents quantitative data in accessible formats, and visualizes key workflows, serving as a vital resource for professionals in pharmaceutical development and research.

Synthesis of this compound

The synthesis of this compound does not typically involve the formation of a covalent molecular structure but rather the creation of a stable, water-soluble equilibrium mixture. The process is based on the reaction of theophylline with sodium hydroxide to form the sodium salt, which is then combined with glycine. According to the United States Pharmacopeia (USP), the mixture contains approximately equimolecular proportions of Theophylline Sodium (C₇H₇N₄NaO₂) and Glycine (C₂H₅NO₂), and is buffered with an extra mole of Glycine.[3][4]

Experimental Protocol: Synthesis

This protocol outlines a laboratory-scale synthesis based on the equimolecular relationship described in the USP monograph.

Materials:

-

Theophylline (anhydrous, C₇H₈N₄O₂)

-

Sodium Hydroxide (NaOH)

-

Glycine (C₂H₅NO₂)

-

Deionized Water

-

Ethanol (for precipitation/washing, optional)

Procedure:

-

Molar Calculation: Determine the required mass of each reactant based on a 1:1 molar ratio of Theophylline to Sodium Hydroxide and a 1:2 molar ratio of Theophylline to Glycine.

-

Preparation of Sodium Glycinate Solution: In a suitable reaction vessel, dissolve the calculated amount of Sodium Hydroxide and Glycine in deionized water with stirring until a clear solution is obtained.

-

Formation of Theophylline Sodium: In a separate vessel, create a slurry of Theophylline in a minimal amount of warm deionized water.

-

Reaction Mixture: Slowly add the Theophylline slurry to the sodium glycinate solution under continuous stirring. The mixture may be gently heated (e.g., to 80°C) to ensure complete dissolution and reaction.[5]

-

Crystallization: The product can be isolated by cooling the solution to induce crystallization. Alternatively, an anti-solvent crystallization approach, such as the slow addition of ethanol, can be employed.[6]

-

Isolation and Drying: The resulting white crystalline precipitate is collected by filtration. The crystals are washed with small portions of cold water or ethanol to remove any unreacted starting materials.[3] The crystals are then dried at 105°C for 4 hours until a constant weight is achieved.[3]

Synthesis Workflow

The logical flow of the synthesis process is illustrated below.

Characterization of Crystals

A thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound crystals. Standard pharmacopeial methods combined with modern analytical techniques provide a complete profile of the material.[7][8]

Physicochemical and Compositional Data

The key specifications and properties of this compound are summarized in the tables below, based on established standards.[3][9]

Table 1: Physicochemical Properties

| Parameter | Specification | Source |

|---|---|---|

| Appearance | Off-white to white crystalline powder | [2] |

| Molecular Formula | C₉H₁₂N₅NaO₄ | [9] |

| Molecular Weight | 277.21 g/mol | [9] |

| Melting Point (of derived Theophylline) | 270 - 274 °C | [3] |

| pH (saturated solution) | 8.5 - 9.5 |

| Loss on Drying (105°C, 4h) | Not more than 2.0% | |

Table 2: Compositional Specifications (USP)

| Component | Specification | Source |

|---|---|---|

| Anhydrous Theophylline (C₇H₈N₄O₂) Content | 44.5% - 47.3% | [3][4] |

| Glycine Content | Conforms to USP assay |[3] |

Experimental Protocols: Characterization

Detailed methodologies for key characterization experiments are provided below.

Protocol 1: Identification Test (USP Method) This test confirms the presence of theophylline and sodium.

-

Dissolve approximately 1 g of the sample in 20 mL of warm water.[3]

-

Neutralize the solution with 6 N acetic acid. A white, crystalline precipitate of theophylline should form.[3]

-

Filter the precipitate, wash with small portions of cold water, and dry at 105°C for 1 hour.[3]

-

Determine the melting point of the dried theophylline precipitate. It should melt between 270°C and 274°C.[3]

-

Retain a portion of the precipitate for Infrared (IR) analysis.[3]

-

Ignite another portion of the sample; the residue should impart an intense yellow color to a nonluminous flame (indicative of sodium) and effervesce with acids.

Protocol 2: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups and confirm the identity of the theophylline component.

-

Prepare the dried theophylline residue obtained from the Identification Test.

-

Record the IR spectrum from 4000 to 400 cm⁻¹ using a suitable instrument (e.g., FTIR spectrometer with KBr pellet method).[10]

-

Compare the resulting spectrum with a reference spectrum of USP Theophylline RS.

-

Characteristic peaks for theophylline include N-H stretching (~3120 cm⁻¹), C=O stretching (~1710 cm⁻¹), and C=C stretching (~1664 cm⁻¹).[11][12]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Assay HPLC is used for the quantitative determination of both theophylline and glycine content to ensure the product meets compositional specifications.[3][13]

Table 3: HPLC Parameters for Theophylline and Glycine Assay (USP)

| Parameter | Theophylline Assay | Glycine Assay | Source |

|---|---|---|---|

| Mobile Phase | As directed in the Assay under Theophylline (typically an acetonitrile/buffer mixture). | 3 volumes of a sodium acetate/acetic acid buffer (pH 4.3) mixed with 7 volumes of acetonitrile. | [3][14] |

| Column | L1 packing (C18), 5 µm | L8 packing, 3.9-mm × 30-cm | [3][14] |

| Flow Rate | ~1.0 - 1.5 mL/min | ~1.5 mL/min | [3][14] |

| Detector | UV at 280 nm | UV at 200 nm | [3][15] |

| Internal Standard | β-hydroxyethyltheophylline | Not specified (external standard method) |[14] |

HPLC Procedure (General Outline):

-

Solution Preparation: Prepare the mobile phase, a standard solution of USP Theophylline RS or USP Glycine RS of known concentration, and a sample solution by accurately weighing and dissolving the this compound crystals.[3]

-

Chromatographic System: Equilibrate the HPLC system with the specified mobile phase.

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Data Analysis: Record the peak responses and calculate the percentage of anhydrous theophylline or glycine in the sample based on the ratio of the peak responses compared to the standard.[3]

Protocol 4: Thermal Analysis (TGA/DSC) Thermal analysis provides information on thermal stability, decomposition, and phase transitions.[16][17]

-

Accurately weigh a small amount (e.g., 5-10 mg) of the crystal sample into a TGA or DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

-

For TGA, record the mass loss as a function of temperature. Theophylline typically shows significant decomposition above 250°C.[18][19]

-

For DSC, record the heat flow. The resulting thermogram will show endothermic peaks corresponding to dehydration and melting, and exothermic peaks for decomposition.[20]

Characterization Workflow

The overall strategy for the comprehensive characterization of the synthesized crystals is depicted below.

Conclusion

The synthesis of this compound is a straightforward process of forming an aqueous equilibrium mixture, from which crystals can be isolated. A rigorous characterization workflow, employing techniques stipulated by the USP such as HPLC, IR spectroscopy, and melting point analysis, alongside thermal methods like TGA/DSC, is crucial for verifying the product's identity, purity, and quality.[3][17] The protocols and data presented in this guide offer a robust framework for the successful synthesis and validation of this compound crystals in a research and drug development setting.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. This compound [doi.usp.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. syrris.com [syrris.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H12N5NaO4 | CID 23663537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Infrared Spectral Investigation on Theophylline Pharmaceutical Importance : Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uspnf.com [uspnf.com]

- 14. High-performance liquid chromatographic analysis of theophylline in serum and its use in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. pharmascholars.com [pharmascholars.com]

- 17. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. perkinelmer.com.ar [perkinelmer.com.ar]

- 20. Comparative thermal properties of the monohydrates of sodium theophylline and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

The pH-Dependent Solubility Profile of Theophylline Sodium Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Theophylline Sodium Glycinate in aqueous solutions of varying pH. Theophylline, a weakly acidic drug with a pKa of approximately 8.8, exhibits pH-dependent solubility. The formation of a salt with sodium glycinate significantly enhances its aqueous solubility compared to the free acid form. This document outlines the theoretical basis for this pH-dependent solubility, presents expected solubility trends, and provides a detailed experimental protocol for determining the precise pH-solubility profile. The information herein is intended to support researchers and formulation scientists in the development of robust dosage forms and to provide a deeper understanding of the physicochemical properties of this important bronchodilator.

Introduction to this compound

Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Chemically, it is a weak acid with a pKa value in the range of 8.6 to 8.8.[1][3] Its free acid form is sparingly soluble in water, with a reported solubility of approximately 8.3 g/L at 20°C.[4] To improve its aqueous solubility and facilitate its use in pharmaceutical formulations, theophylline can be combined with a basic compound to form a salt.

This compound is an equilibrium mixture of theophylline sodium and glycine.[5][6] This combination enhances the solubility of theophylline, making it more suitable for various dosage forms.[7][8] A saturated solution of this compound in water typically has a pH in the range of 8.5 to 9.5.[5]

Theoretical Framework: pH-Dependent Solubility of a Weak Acid

The solubility of a weakly acidic drug like theophylline is significantly influenced by the pH of the solution. The relationship between pH, pKa, and the concentrations of the ionized and un-ionized forms of the drug is described by the Henderson-Hasselbalch equation.

For a weak acid (HA), the dissociation in water is as follows:

HA ⇌ H⁺ + A⁻

The total solubility (S_T) at a given pH is the sum of the concentration of the un-ionized form (HA) and the ionized form (A⁻). The intrinsic solubility (S₀) is the solubility of the un-ionized form.

The solubility of theophylline is expected to be lowest at acidic pH values and to increase as the pH rises above its pKa, due to the conversion of the less soluble free acid form to the more soluble ionized (salt) form. It has been noted that at more acidic pH values, greater release rates of theophylline from certain formulations were observed.

Below is a diagram illustrating the relationship between pH and the ionization state of theophylline.

Caption: Relationship between pH, pKa, and Theophylline's ionization state and resulting solubility.

Quantitative Data: pH-Solubility Profile

| pH of Buffer | Expected Theophylline Species | Expected Relative Solubility |

| 1.2 | Predominantly Un-ionized (HA) | Low |

| 4.5 | Predominantly Un-ionized (HA) | Low |

| 6.8 | Mostly Un-ionized (HA) | Moderate, but increasing |

| 8.8 (pKa) | Equal amounts of Un-ionized (HA) and Ionized (A⁻) | Significantly Increased |

| > 9.0 | Predominantly Ionized (A⁻) | High |

Experimental Protocol for Determining pH-Solubility Profile

The following is a detailed methodology for determining the equilibrium solubility of this compound at different pH values, based on established guidelines such as those from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.

4.1. Materials and Equipment

-

This compound powder

-

Buffer solutions:

-

0.1 N HCl (pH 1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

Additional buffers as needed to bracket the pKa

-

-

Calibrated pH meter

-

Analytical balance

-

Constant temperature shaker bath or orbital shaker (maintained at 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The workflow for determining the pH-solubility profile is depicted in the following diagram:

Caption: Step-by-step workflow for determining the equilibrium solubility of a drug at different pH values.

4.3. Detailed Procedure

-

Buffer Preparation: Prepare buffer solutions of at least pH 1.2, 4.5, and 6.8. It is advisable to also test at a pH near and above the pKa of theophylline. The pH of all buffers should be verified at 37 °C.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate, sealed containers. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Place the containers in a shaker bath set to a constant temperature of 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies by sampling at various time points until the concentration in solution plateaus.

-

pH Measurement: After equilibration, measure and record the final pH of the slurry in each container to ensure the buffering capacity was sufficient.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the samples at a high speed and then filtering the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

-

Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of theophylline in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Calculate the solubility in mg/mL or mol/L for each pH value. The results should be reported as the mean of at least three replicate experiments for each pH condition.

Conclusion

The solubility of this compound is intrinsically linked to the pH of its environment, a characteristic governed by the pKa of theophylline. While the glycinate salt form significantly enhances its aqueous solubility, the compound will exhibit its lowest solubility in acidic media and a marked increase in solubility in alkaline conditions, particularly at pH values exceeding its pKa of approximately 8.8. For drug development professionals, a thorough understanding and experimental determination of the pH-solubility profile, as outlined in this guide, are critical for the successful formulation of bioavailable and stable drug products.

References

- 1. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]

- 2. researchgate.net [researchgate.net]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. researchgate.net [researchgate.net]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

In Vitro Cytotoxicity of Theophylline Sodium Glycinate on Lung Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Theophylline Sodium Glycinate on lung epithelial cells. The document summarizes key quantitative data, details experimental protocols for assessing cytotoxicity and apoptosis, and visualizes the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Executive Summary

This compound, a salt of theophylline, is a methylxanthine derivative with a long history of use in the treatment of respiratory diseases. Beyond its well-established bronchodilator effects, recent research has focused on its potential cytotoxic and apoptotic activities, particularly in the context of cancer and inflammatory conditions. This guide delves into the in vitro effects of this compound on lung epithelial cells, a critical cell type in the respiratory tract and a common model for toxicological and pharmacological studies. Understanding the cytotoxic profile of this compound in these cells is paramount for evaluating its therapeutic potential and safety.

Quantitative Cytotoxicity Data

The cytotoxic effects of theophylline and its derivatives have been evaluated in various cell lines. While specific data for this compound on lung epithelial cells is limited in publicly available literature, the following tables summarize relevant findings for theophylline and its derivatives on epithelial cells, providing a valuable reference for its potential cytotoxic profile.

| Compound | Cell Line | Assay | IC50 | Exposure Time | Citation |

| Theophylline | Human Epithelial Tumour Cells | Not Specified | 2.5 mM | 48 hours | [1] |

| Theophylline Derivative (d17) | A549 (Human Lung Carcinoma) | CCK8 | 6.76 ± 0.25 µM | Not Specified |

Note: The IC50 value for theophylline provides a general indication of its cytotoxic potential in epithelial cells. The significantly lower IC50 for the theophylline derivative (d17) highlights how structural modifications can dramatically impact cytotoxic activity. Further studies are warranted to determine the precise IC50 of this compound on various lung epithelial cell lines such as A549 and BEAS-2B.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the cytotoxicity and apoptotic effects of this compound on lung epithelial cells.

Cell Culture

-

Cell Lines: Human lung adenocarcinoma epithelial cells (A549) or human bronchial epithelial cells (BEAS-2B) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed A549 or BEAS-2B cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and membrane integrity loss.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Assay Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of theophylline and its derivatives on lung epithelial cells are mediated by complex signaling pathways that culminate in apoptosis. The following diagrams illustrate the key pathways involved.

Figure 1: this compound induced apoptosis via the PI3K/Akt pathway.

This compound inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[2] Inhibition of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and potentially the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic cascade, involving caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.

Figure 2: Theophylline-induced apoptosis through the PKA-tTGase pathway.

As a phosphodiesterase (PDE) inhibitor, theophylline increases intracellular levels of cyclic AMP (cAMP).[3][4][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn can activate the pro-apoptotic enzyme tissue transglutaminase (tTGase), contributing to the execution of the apoptotic program.[1]

Conclusion

This compound exhibits cytotoxic effects on lung epithelial cells in vitro, primarily through the induction of apoptosis. The underlying mechanisms involve the modulation of key signaling pathways, including the PI3K/Akt and PKA pathways, leading to the activation of the caspase cascade. The quantitative data, though requiring further specific investigation for this compound, suggests a dose-dependent cytotoxic profile. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the cytotoxic and apoptotic potential of this compound. A thorough understanding of these mechanisms is crucial for the continued development and safe application of theophylline-based therapies in respiratory and other diseases.

References

- 1. Theophylline-induced apoptosis is paralleled by protein kinase A-dependent tissue transglutaminase activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | TargetMol [targetmol.com]

Stability of Theophylline Sodium Glycinate: An In-depth Technical Guide Following ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability testing requirements for Theophylline Sodium Glycinate, a bronchodilator used in the treatment of respiratory diseases. The information presented herein is aligned with the International Council for Harmonisation (ICH) guidelines, offering a framework for designing and executing robust stability studies. This document details forced degradation and formal stability study protocols, analytical methodologies, and data interpretation to ensure the quality, safety, and efficacy of the drug substance.

Introduction to this compound and Stability Testing

This compound is a combination of theophylline sodium and glycine, which enhances the solubility of theophylline. Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for determining the retest period for the drug substance and the shelf life of the drug product.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[2][3] It is also instrumental in developing and validating stability-indicating analytical methods.

Experimental Protocol for Forced Degradation

A single batch of this compound is subjected to various stress conditions, which are typically more severe than accelerated stability conditions.[1][4]

Objective: To generate degradation products and assess the stability-indicating nature of the analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 12 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 48 hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 72 hours.

-

Photostability: Expose the solid drug substance to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Summary of Forced Degradation Results

The following table summarizes the expected outcomes of forced degradation studies on this compound.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-20% | Theophylline, Glycine |

| Base Hydrolysis | 0.1 M NaOH | 12 hours | 60°C | 10-15% | Theophylline, Glycine |

| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 20-25% | 1,3-Dimethyluric Acid |

| Thermal | Dry Heat | 72 hours | 105°C | 5-10% | Minor unspecified degradants |

| Photolytic | ICH Q1B | - | - | <5% | Minor unspecified degradants |

Potential Degradation Pathway of Theophylline

The primary degradation pathways for the theophylline moiety involve oxidation and hydrolysis.

Formal Stability Studies under ICH Guidelines

Formal stability studies are conducted to establish the retest period of a drug substance under defined storage conditions.[4][7][8]

Experimental Protocol for Formal Stability Studies

Objective: To evaluate the stability of this compound under long-term, intermediate, and accelerated storage conditions.

Methodology:

-

Batches: At least three primary batches of the drug substance should be used.[1]

-

Container Closure System: The drug substance should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[1]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Tests: At each time point, samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Summary of Long-Term Stability Data (25°C/60% RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White to off-white crystalline powder | 99.8 | <0.1 |

| 3 | Conforms | 99.6 | 0.1 |

| 6 | Conforms | 99.5 | 0.15 |

| 9 | Conforms | 99.3 | 0.2 |

| 12 | Conforms | 99.1 | 0.25 |

| 18 | Conforms | 98.8 | 0.3 |

| 24 | Conforms | 98.5 | 0.4 |

| 36 | Conforms | 98.0 | 0.5 |

Summary of Accelerated Stability Data (40°C/75% RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White to off-white crystalline powder | 99.8 | <0.1 |

| 3 | Conforms | 99.0 | 0.3 |

| 6 | Conforms | 98.2 | 0.6 |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Experimental Protocol for HPLC Analysis

Objective: To provide a validated HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 272 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

-

Standard Preparation: Prepare a standard solution of this compound reference standard at a known concentration.

-

Sample Preparation: Dissolve an accurately weighed amount of the drug substance in the mobile phase to achieve a similar concentration as the standard solution.

-

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualization of Workflows

Experimental Workflow for Forced Degradation

Logical Flow of ICH Stability Testing

Conclusion

The stability of this compound must be thoroughly evaluated through a combination of forced degradation and formal stability studies as outlined by ICH guidelines. A well-designed stability program, supported by a validated stability-indicating analytical method, is paramount to ensuring the quality, safety, and efficacy of the drug substance throughout its lifecycle. The data generated from these studies are fundamental for regulatory submissions and for defining appropriate storage conditions and retest periods.

References

- 1. snscourseware.org [snscourseware.org]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. jocpr.com [jocpr.com]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

The Crucial Role of Glycine in Theophylline Sodium Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Theophylline, a methylxanthine derivative, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, its clinical utility has been hampered by its low aqueous solubility and a propensity to cause gastric irritation. The formulation of Theophylline Sodium Glycinate represents a significant advancement in overcoming these limitations. This technical guide provides an in-depth exploration of the pivotal role of glycine in this combination, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Enhancing Physicochemical Properties: The Impact of Glycine on Solubility and Dissolution

The primary role of glycine in this compound is to enhance the aqueous solubility of theophylline. Theophylline itself is sparingly soluble in water, which can limit its dissolution rate and subsequent absorption. By forming a salt with sodium glycinate, the overall polarity of the molecule is increased, leading to a significant improvement in its solubility.

Table 1: Comparative Solubility of Theophylline and its Glycinate Salt

| Compound | Form | Solubility in Water (mg/mL) |

| Theophylline | Anhydrous | 8.75[1] |

| Theophylline | Monohydrate | 2.99[1] |

| This compound | - | 22.9 (predicted)[2] |

This enhanced solubility directly translates to a more rapid dissolution profile, a critical factor for achieving therapeutic concentrations in a timely manner.

Experimental Protocol: Determination of Dissolution Profile (USP Apparatus 1 - Basket Method)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound Tablets.[3]

Objective: To determine the in vitro dissolution rate of theophylline from a solid dosage form.

Apparatus: USP Dissolution Apparatus 1 (Basket Method)

Dissolution Medium: 900 mL of deionized water.

Apparatus Speed: 100 rpm.

Temperature: 37 ± 0.5 °C.

Procedure:

-

Place one tablet in each of the six dissolution baskets.

-

Lower the baskets into the dissolution medium, starting the apparatus simultaneously.

-

Withdraw an aliquot of the dissolution medium at 45 minutes.

-

Filter the samples promptly.

-

Determine the amount of dissolved theophylline using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of maximum absorbance (approximately 272 nm).

-

Compare the absorbance of the sample to that of a standard solution of USP Theophylline Reference Standard of known concentration.

Acceptance Criteria: Not less than 75% (Q) of the labeled amount of anhydrous theophylline is dissolved in 45 minutes.[3]

Optimizing Pharmacokinetics: The Influence of Glycine on Bioavailability

The improved solubility and dissolution of this compound are expected to lead to enhanced bioavailability compared to theophylline alone. A study comparing an intravenous infusion of theophylline ethylenediamine with this compound in healthy volunteers found no significant intra-subject variation in the pharmacokinetics of theophylline, suggesting that the glycinate formulation effectively delivers the active moiety.[4] While direct comparative oral bioavailability data is limited, the physicochemical advantages of the glycinate salt strongly suggest a more rapid and complete absorption.

Table 2: Key Pharmacokinetic Parameters of Theophylline (Oral Administration)

| Parameter | Value | Unit |

| Bioavailability (F) | ~96 | % |

| Time to Peak Concentration (Tmax) | 1.4 ± 0.3 (solution), 2 ± 0.3 (tablet) | hours |

| Maximum Concentration (Cmax) | 14.6 ± 0.6 (solution), 15.3 ± 0.7 (tablet) | µg/mL |

| Volume of Distribution (Vd) | 35 | L |

| Elimination Half-life (t1/2) | 8 | hours |

| Clearance (CL) | 3 | L/h |

Data for theophylline solution and uncoated tablets.[5]

Experimental Protocol: Bioavailability Study Design (Single-Dose, Crossover)

This protocol outlines a general design for a clinical study to compare the bioavailability of two oral formulations of theophylline.

Objective: To compare the rate and extent of absorption of this compound versus a reference theophylline formulation.

Study Design: Single-dose, randomized, two-treatment, two-period, crossover study.

Subjects: Healthy, non-smoking adult volunteers.

Procedure:

-

Following an overnight fast, subjects receive a single oral dose of either the test (this compound) or reference (theophylline) formulation with a standardized volume of water.

-

Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dose.

-

A washout period of at least seven days separates the two treatment periods.

-

Plasma is separated from the blood samples and analyzed for theophylline concentrations using a validated analytical method (e.g., HPLC).

-

Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data.

Bioequivalence Assessment: The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax should fall within the acceptance range of 80-125%.

Mitigating Adverse Effects: The Role of Glycine in Reducing Gastric Irritation

A significant drawback of oral theophylline administration is its tendency to cause gastrointestinal side effects, including nausea and gastric discomfort. The formation of the glycinate salt helps to mitigate this issue. Glycine itself is known to have a buffering capacity, which may help to locally neutralize stomach acid, and the increased solubility of the complex reduces the concentration of free theophylline in direct contact with the gastric mucosa.

Experimental Protocol: Assessment of Gastric Irritation via Transmural Potential Difference

This method provides a quantitative measure of gastric mucosal irritation.

Objective: To compare the gastric irritant effects of this compound and theophylline by measuring changes in the gastric transmucosal potential difference (PD).

Principle: The gastric mucosa maintains an electrical potential difference. Disruption of the mucosal barrier by an irritant leads to a decrease in this potential difference.

Procedure:

-

Healthy volunteers are fasted overnight.

-

A nasogastric tube with a measuring electrode is positioned in the stomach. A reference electrode is placed on the forearm.

-

A baseline gastric potential difference is recorded.

-

A solution of the test substance (this compound or theophylline) is administered via the nasogastric tube.

-

The gastric potential difference is continuously monitored for a set period (e.g., 60 minutes).

-

The magnitude and duration of the drop in potential difference are used as a measure of gastric irritation.

Mechanism of Action: Signaling Pathways of Theophylline

The therapeutic effects of theophylline are primarily mediated through two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[6][7]

Phosphodiesterase Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation.[4][6][8]

Caption: Theophylline-mediated phosphodiesterase inhibition pathway.

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[9] Adenosine, when bound to its receptors on bronchial smooth muscle, can induce bronchoconstriction. By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.

Caption: Theophylline's antagonism of adenosine receptors.

Synthesis of this compound

This compound is an equilibrium mixture containing the sodium salt of theophylline and glycine in approximately equimolecular proportions, often buffered with an additional mole of glycine.[10][11] A general approach to its synthesis involves the reaction of theophylline with sodium hydroxide to form the sodium salt, followed by the addition of glycine.

Experimental Workflow: Synthesis of this compound

Caption: General synthesis workflow for this compound.

Conclusion

The incorporation of glycine into the theophylline structure to form this compound provides a clear example of strategic drug formulation to enhance therapeutic efficacy and patient tolerance. By significantly improving solubility and dissolution, the glycinate salt facilitates more reliable absorption and bioavailability. Furthermore, it plays a crucial role in reducing the gastric irritation commonly associated with theophylline. The underlying mechanisms of action of theophylline, namely phosphodiesterase inhibition and adenosine receptor antagonism, remain the foundation of its therapeutic effect. This technical guide has provided a comprehensive overview of the multifaceted role of glycine, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their understanding and utilization of this important therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. researchgate.net [researchgate.net]

- 5. Absolute bioavailability of oral theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [doi.usp.org]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

The Degradation of Theophylline Sodium Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation pathways and byproducts of theophylline sodium glycinate. The information compiled herein is intended to support research, development, and stability-indicating studies of this important pharmaceutical compound.

This compound is an equilibrium mixture of theophylline sodium and glycine, which is buffered with an additional mole of glycine.[1][2] Its stability is a critical factor in ensuring its therapeutic efficacy and safety. Understanding its degradation profile under various stress conditions is paramount for formulation development, shelf-life determination, and regulatory compliance.

Core Degradation Pathways

The degradation of this compound is primarily dictated by the stability of the theophylline moiety. The main degradation pathways involve hydrolysis, oxidation, and photodegradation.

-

Hydrolytic Degradation: Theophylline is susceptible to degradation under both acidic and alkaline conditions.[3] Acidic conditions can lead to the opening of the imidazole ring.

-

Oxidative Degradation: Oxidation is a significant degradation pathway for theophylline.[4] The use of oxidizing agents like hydrogen peroxide can lead to the formation of several byproducts. The primary site of oxidation is the C8 position of the purine ring.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of theophylline.[5] Photolytic degradation often proceeds via an oxidative mechanism.

Key Degradation Byproducts

The primary degradation byproducts of theophylline identified in various studies include:

-

1,3-Dimethyluric Acid: A major byproduct formed through the oxidation of theophylline.

-

1-Methylxanthine and 3-Methylxanthine: These are formed through the N-demethylation of the theophylline molecule, a pathway also observed in microbial degradation.

-

Other Oxidized and Hydrolyzed Derivatives: A variety of other minor byproducts can be formed depending on the specific stress conditions.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of theophylline under different stress conditions. It is important to note that much of this data is derived from studies on theophylline, and the presence of sodium glycinate may influence the degradation kinetics.

Table 1: Summary of Forced Degradation Studies on Theophylline and Related Compounds

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Degradation observed | [3] |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed | [3] |

| Oxidation | 3% H₂O₂ | Significant degradation | [4] |

| Thermal | 60°C | Generally stable, decomposition at higher temperatures | [3][6] |

| Photolytic | UV/Visible Light | Degradation observed | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are synthesized methodologies for conducting forced degradation studies on this compound based on published literature.

General Forced Degradation Protocol

Forced degradation studies are typically performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a concentration of approximately 1 mg/mL.[8]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. The reaction can be carried out at room temperature or elevated to 50-60°C if no degradation is observed. Samples should be analyzed at various time points.[8]

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Similar to acid hydrolysis, the temperature can be elevated if necessary. Samples should be collected and analyzed at different intervals.[8]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (typically 3%). The reaction is usually performed at room temperature. Samples should be monitored over time.[8]

-

Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 60-80°C) for a specified period.[3][6]

-

Photodegradation: Expose the drug solution to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.[8]

Analytical Method for Degradation Monitoring

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent drug and its degradation products.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly used.[9][10]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9] The pH of the mobile phase should be optimized for a good separation.

-

Detection: UV detection at the wavelength of maximum absorbance for theophylline (around 271 nm) is generally employed.[4]

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9]

Visualizing Degradation and Pharmacological Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and the pharmacological mechanism of action of this compound.

Degradation Pathways

Caption: Major degradation pathways of theophylline.

Pharmacological Mechanism of Action

Caption: Pharmacological mechanism of theophylline.

Conclusion

The degradation of this compound is a multifaceted process influenced by pH, oxidative stress, and light exposure. The primary degradation pathways involve modifications to the theophylline structure, leading to the formation of byproducts such as 1,3-dimethyluric acid and demethylated xanthines. A thorough understanding of these pathways, supported by robust, validated, stability-indicating analytical methods, is essential for the development of safe, stable, and effective pharmaceutical products containing this compound. Further research focusing specifically on the degradation kinetics of the sodium glycinate salt would be beneficial to fully elucidate its stability profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H12N5NaO4 | CID 23663537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sodium theophylline glycinate | CAS#:8000-10-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation | Semantic Scholar [semanticscholar.org]

- 9. Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Validated Stability-Indicating HPLC Method for Theophylline Sodium Glycinate

Abstract

This document provides a detailed application note and protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Theophylline Sodium Glycinate in pharmaceutical formulations. The method is demonstrated to be specific, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Introduction

This compound is a combination of theophylline sodium and glycine, which is used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). To ensure the safety and efficacy of pharmaceutical products, it is crucial to employ a validated analytical method that can accurately measure the drug content and detect any degradation products that may form during storage. A stability-indicating method is essential for this purpose as it provides assurance that the analytical procedure can distinguish the intact drug from any potential degradants.

This application note describes a simple, isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Sodium acetate trihydrate (AR grade)

-

Glacial acetic acid (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |

| Column | C18 column (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 50 mM Sodium Acetate Buffer (pH 4.5, adjusted with acetic acid) (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 272 nm |

| Column Temperature | Ambient (25 °C) |

| Run Time | 15 minutes |

Preparation of Solutions

-

Mobile Phase: Dissolve 6.8 g of sodium acetate trihydrate in 1000 mL of purified water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 1-50 µg/mL by diluting the standard stock solution with the mobile phase.

-

Sample Solution (100 µg/mL): Accurately weigh a quantity of the formulation equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

-

System Suitability: The system suitability was evaluated by injecting six replicate injections of the 10 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.

-

Linearity: The linearity was assessed by analyzing a series of at least five concentrations of this compound over the range of 1-50 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of the standard drug at three different levels (80%, 100%, and 120%) was added to the pre-analyzed sample solution. The recovery of the added standard was calculated.

-

Precision:

-

Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate injections of a 10 µg/mL standard solution on the same day.

-

Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same standard solution on three different days.

-

-

Specificity (Forced Degradation Studies): Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.

-

Alkaline Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 M HCl.

-

Oxidative Degradation: 1 mL of the sample stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

-

Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours. A solution was then prepared from the stressed solid.

-

Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.

-

Results and Discussion

Method Development and Optimization

An isocratic RP-HPLC method was developed to provide a simple and efficient separation of this compound from its degradation products. A C18 column was chosen for its wide applicability. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time. A mobile phase consisting of acetonitrile and 50 mM sodium acetate buffer (pH 4.5) in the ratio of 15:85 (v/v) at a flow rate of 1.0 mL/min resulted in a sharp, symmetrical peak for Theophylline at a retention time of approximately 6.5 minutes. The detection wavelength of 272 nm was selected based on the UV spectrum of theophylline.

Method Validation Summary

The developed method was validated as per ICH guidelines, and the results are summarized in the following tables.

Table 2: System Suitability Parameters

| Parameter | Result (Mean ± SD) | Acceptance Criteria |

| Retention Time (min) | 6.52 ± 0.03 | RSD ≤ 2.0% |

| Peak Area | 1254321 ± 15678 | RSD ≤ 2.0% |

| Theoretical Plates | 5890 | > 2000 |

| Tailing Factor | 1.15 | ≤ 2.0 |

Table 3: Linearity Data

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 50 |

| Regression Equation | y = 12450x + 850 |

| Correlation Coefficient (r²) | 0.9995 |

Table 4: Accuracy (Recovery) Study

| Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80 | 8.0 | 7.95 | 99.38 |

| 100 | 10.0 | 10.08 | 100.80 |

| 120 | 12.0 | 11.92 | 99.33 |

| Mean % Recovery | 99.84 |

Table 5: Precision Study

| Precision Type | % RSD of Peak Area | Acceptance Criteria |

| Repeatability (Intra-day) | 0.85 | RSD ≤ 2.0% |

| Intermediate (Inter-day) | 1.23 | RSD ≤ 2.0% |

Forced Degradation Studies

The results of the forced degradation studies are summarized in Table 6. The chromatograms of the stressed samples showed well-resolved peaks of the degradation products from the parent drug peak, demonstrating the specificity and stability-indicating nature of the method.

Table 6: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Observations |

| Acid Hydrolysis | 15.2 | Major degradation peak observed at a lower retention time. |

| Alkaline Hydrolysis | 22.5 | Significant degradation with multiple degradation peaks. |

| Oxidative Degradation | 18.7 | A distinct degradation product peak was observed. |

| Thermal Degradation | 8.5 | Minor degradation observed. |

| Photolytic Degradation | 5.1 | The drug was found to be relatively stable under photolytic stress. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the development and validation of the HPLC method.

Proposed Degradation Pathway of Theophylline

Caption: Proposed chemical degradation pathway of Theophylline under stress conditions.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines. The forced degradation studies confirmed the stability-indicating nature of the method, as it was able to separate the parent drug from its degradation products. This method can be effectively used for routine quality control analysis and stability studies of this compound in pharmaceutical formulations.

Application Notes and Protocols: Formulation and Evaluation of Theophylline Sodium Glycinate Microspheres

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation and evaluation of Theophylline Sodium Glycinate microspheres for controlled drug delivery applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual workflows for clarity.

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] However, its narrow therapeutic index and short biological half-life necessitate the development of controlled-release dosage forms to maintain therapeutic plasma concentrations, reduce dosing frequency, and minimize side effects.[3] this compound is an equilibrium mixture of theophylline sodium and glycine, offering improved solubility.[4] Microspheres are a promising drug delivery system for theophylline, capable of providing sustained release and improving patient compliance.[1][5]

This document details the formulation of this compound microspheres using various biodegradable polymers and evaluation of their physicochemical properties and in-vitro drug release profiles.

Data Presentation: Formulation and Evaluation Parameters

The following tables summarize the quantitative data from various studies on theophylline microspheres, providing a comparative overview of different formulations.

Table 1: Formulation Parameters and Physicochemical Characteristics of Theophylline Microspheres

| Formulation Code | Polymer(s) | Drug:Polymer Ratio | Production Yield (%) | Entrapment Efficiency (%) | Mean Particle Size (µm) | Reference |

| F2 | Eudragit RL 100 | 4:1 | 59.14 | 73.93 | 372 | [6] |

| F'2 | Cellulose Acetate Butyrate | 0.75:1 | 45.39 | 95.87 | 273 | [6] |

| F2 (EC) | Ethylcellulose | 0.5:1 | - | 88.59 | 757.01 | [7] |

| F1 (CA) | Cellulose Acetate | 1:1 | 73.0 - 87.5 | 71.8 - 92.4 | - | [8] |

| F3 (CA) | Cellulose Acetate | 1:3 | 73.0 - 87.5 | 71.8 - 92.4 | - | [8] |

| CS-SA | Chitosan-Sodium Alginate | - | - | >75 | 994 - 999 | [1][5] |

Data presented as reported in the cited literature. "-" indicates data not available.

Table 2: In-Vitro Drug Release Characteristics of Theophylline Microspheres

| Formulation Code | Dissolution Medium (pH) | Release after 2h (%) | Release after 8h (%) | Release after 12h (%) | Release Mechanism | Reference |

| F2 (Eu RL) | 1.2 then 7.4 | Initial Burst | - | - | - | [6] |

| F'2 (CAB) | 1.2 then 7.4 | Slower Release | - | - | - | [6] |

| F2 (EC) | 1.2 and 7.4 | Reduced Burst | - | - | Diffusion Controlled | [7] |

| CS-SA | 1.2 then 7.4 | 40-60 | - | Sustained up to 12h | Higuchi's Diffusion | [1] |

Data presented as reported in the cited literature. "-" indicates data not available.

Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of this compound microspheres.

Formulation of Microspheres by Emulsion Solvent Evaporation Method

This method is widely used for the encapsulation of drugs in polymeric microspheres.[6][8]

Materials:

-

This compound

-

Polymer (e.g., Eudragit RL 100, Cellulose Acetate Butyrate, Ethylcellulose)[6][7]

-